N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazide group attached to a naphthalene ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 2-(naphthalen-1-yl)acetohydrazide and 2-hydroxy-5-nitrobenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group may play a crucial role in its bioactivity by participating in redox reactions or forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(phenyl)acetohydrazide
- N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-2-yl)acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to the presence of both the naphthalene and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15N3O4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H15N3O4/c23-18-9-8-16(22(25)26)10-15(18)12-20-21-19(24)11-14-6-3-5-13-4-1-2-7-17(13)14/h1-10,12,23H,11H2,(H,21,24)/b20-12+ |
InChI Key |
CKLGVSOWMUBBPH-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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